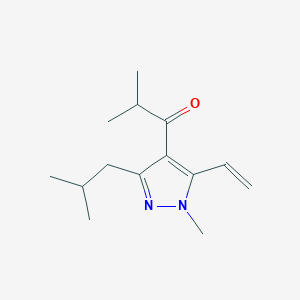

1-(3-Isobutyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)-2-methylpropan-1-one

Description

Properties

Molecular Formula |

C14H22N2O |

|---|---|

Molecular Weight |

234.34 g/mol |

IUPAC Name |

1-[5-ethenyl-1-methyl-3-(2-methylpropyl)pyrazol-4-yl]-2-methylpropan-1-one |

InChI |

InChI=1S/C14H22N2O/c1-7-12-13(14(17)10(4)5)11(8-9(2)3)15-16(12)6/h7,9-10H,1,8H2,2-6H3 |

InChI Key |

XUNRJLIOVBDQKJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=NN(C(=C1C(=O)C(C)C)C=C)C |

Origin of Product |

United States |

Biological Activity

1-(3-Isobutyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)-2-methylpropan-1-one is a complex organic compound characterized by its unique pyrazole ring structure and various alkyl substituents. This compound has garnered attention due to its potential pharmacological effects, particularly in medicinal chemistry and materials science. The presence of the vinyl group in its structure suggests reactivity that can be exploited in various biological applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 234.34 g/mol. The compound's structure includes a pyrazole ring with isobutyl and vinyl substituents, which significantly influence its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit various biological activities, including:

- Anticancer Activity : Compounds related to pyrazole derivatives have been studied for their ability to inhibit cancer cell proliferation. For instance, some derivatives have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 and HeLa cells .

- Neuroprotective Effects : Similar pyrazole derivatives have demonstrated neuroprotective properties in models of ischemic stroke, indicating potential therapeutic applications in neurodegenerative diseases .

Anticancer Studies

A study evaluating the anticancer properties of pyrazole derivatives found that specific compounds could significantly prevent the proliferation of cancer cells. For example, certain analogs exhibited IC50 values lower than those of established drugs like sorafenib, highlighting their potential as effective anticancer agents .

Neuroprotective Effects

In vivo studies on related pyrazole compounds showed promising results in reducing infarct areas in mouse models of focal cerebral ischemia. These compounds displayed antioxidant capabilities and neurocytoprotective effects against oxidative stress-induced damage .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| 3-Methylpyrazole | Pyrazole ring with a methyl group | Simpler structure | Antifungal properties |

| 4-Methylpyrazole | Pyrazole ring with a methyl group at position 4 | Known for antifungal properties | Anticancer activity |

| 5-Vinylpyrazole | Vinyl group at position 5 of the pyrazole ring | Focused on polymer applications | Potential anticancer activity |

The unique combination of isobutyl and vinyl groups in this compound enhances its potential utility compared to simpler analogs.

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives:

- Cytotoxicity Evaluation : A series of pyrazole derivatives were synthesized and tested against human cancer cell lines. The results indicated that compounds with specific substitutions on the pyrazole ring exhibited enhanced cytotoxicity, particularly against HeLa cells .

- Neuroprotective Assessment : In a model assessing neuroprotective effects, a derivative demonstrated significant capability in reducing oxidative stress markers and improving cell viability following ischemic injury .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its substitution pattern. Below is a comparison with key analogs (Table 1):

Physicochemical Properties

- Lipophilicity : The target compound’s isobutyl and methyl groups increase logP (predicted ~3.5), favoring blood-brain barrier penetration but reducing aqueous solubility.

- Thermal Stability : Vinyl-substituted pyrazoles (Entries 1–2) may degrade at high temperatures, whereas dihydro derivatives (Entries 3–4) show higher stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.